(2S)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid
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Overview
Description
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid is an organic compound that features a dimethylamino group and a fluorophenyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and dimethylamine.
Reduction and Hydrolysis: The intermediate is then subjected to reduction and hydrolysis to yield the final product, (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the sustainability and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorophenyl group contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(dimethylamino)-2-(4-chlorophenyl)acetic acid
- (2S)-2-(dimethylamino)-2-(4-bromophenyl)acetic acid
- (2S)-2-(dimethylamino)-2-(4-methylphenyl)acetic acid
Uniqueness
Compared to its analogs, (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
HPWYTTSVBAFXAB-VIFPVBQESA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=C(C=C1)F)C(=O)O |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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